Ethyl 7-[(acetyloxy)imino]-2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core, followed by functionalization to introduce the acetyloxyimino and benzamido groups. Common reagents used in these reactions include aldehydes, amines, and acyl chlorides under conditions such as acid or base catalysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the imino group to amine using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the benzothiophene core.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
Major products formed from these reactions include oxides, amines, and substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
ETHYL (2Z)-2-[(ACETYLOXY)IMINO]-2-AMINO-ACETIC ACID ESTER: Shares similar functional groups but differs in the core structure.
ACETOACETIC ESTER: Another ester with different functional groups and applications.
Uniqueness
ETHYL (7Z)-7-[(ACETYLOXY)IMINO]-2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20N2O5S |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl (7Z)-7-acetyloxyimino-2-benzamido-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H20N2O5S/c1-3-26-20(25)16-14-10-7-11-15(22-27-12(2)23)17(14)28-19(16)21-18(24)13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,21,24)/b22-15- |
InChI Key |
UGXFHFRYCQKCFO-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N/OC(=O)C)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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